molecular formula C24H27NO7 B1525669 (2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354487-27-6

(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1525669
M. Wt: 441.5 g/mol
InChI Key: HOWFOCUHBKIWEG-PMACEKPBSA-N
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Description

“(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the CAS Number: 1354487-27-6. It has a linear formula of C24H27NO7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H27NO7/c1-24(2,3)32-23(29)25-14-19(13-20(25)21(26)27)31-18-11-9-17(10-12-18)22(28)30-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,26,27)/t19-,20-/m0/s1 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 441.48 . The predicted boiling point is 347.0±42.0 °C, and the predicted density is 1.13±0.1 g/cm3 . It should be stored in a sealed, dry place, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis of Complex Polymers

Research by Hsiao et al. (2000) on the synthesis and properties of ortho-linked polyamides showcases the application of similar complex molecules in creating new polymer materials. These polymers, made from bis(ether-carboxylic acid) derivatives, display significant solubility in polar solvents, thermal stability, and the ability to form transparent, flexible films. This suggests the potential for using complex carboxylic acids in developing new materials with desirable mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Derivatization and Analysis of Phenolic Acids

The work by Hušek (1992) on the fast derivatization and GC analysis of phenolic acids presents an analytical application where derivatives similar to the molecule could be utilized. By converting phenolic acids into derivatives amenable to gas chromatography, this approach enables the efficient analysis of these compounds, indicating the potential use of complex carboxylic acids in enhancing analytical methodologies (Hušek, 1992).

Catalysis and Organic Synthesis

The research by Das et al. (1981) exploring the reaction of tert-butoxy radicals with phenols underlines the utility of tert-butoxycarbonyl derivatives in organic synthesis. Such compounds can facilitate the generation of phenoxy radicals, crucial intermediates in various synthetic processes. This demonstrates the role of tert-butoxycarbonyl-protected compounds in mediating reactions that are foundational to synthesizing complex organic molecules (Das, Encinas, Steenken, & Scaiano, 1981).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Sivakumar et al. (2011) described the synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids similar in complexity to the molecule of interest. These frameworks exhibit unique photophysical properties, suggesting the potential for developing new materials for optical applications or as sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-24(2,3)32-23(29)25-14-19(13-20(25)21(26)27)31-18-11-9-17(10-12-18)22(28)30-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,26,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWFOCUHBKIWEG-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
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(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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